molecular formula C10H9BrF2 B3315185 2-Bromo-4-(2,5-difluorophenyl)-1-butene CAS No. 951892-31-2

2-Bromo-4-(2,5-difluorophenyl)-1-butene

Cat. No.: B3315185
CAS No.: 951892-31-2
M. Wt: 247.08 g/mol
InChI Key: FKOCCRTYVKDXHU-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,5-difluorophenyl)-1-butene is a halogenated alkene featuring a bromine atom at the second carbon of a butene chain and a 2,5-difluorophenyl substituent at the fourth carbon. This compound’s structure combines the reactivity of a bromoalkene with the electronic effects of fluorine atoms on the aromatic ring.

The 2,5-difluorophenyl group is notable for its electron-withdrawing properties, which can influence reaction kinetics and regioselectivity in cross-coupling reactions. Bromine, as a leaving group, enhances the compound’s utility in nucleophilic substitutions or transition-metal-catalyzed processes.

Properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOCCRTYVKDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC(=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,5-difluorophenyl)-1-butene typically involves the bromination of 4-(2,5-difluorophenyl)-1-butene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,5-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of 2-Bromo-4-(2,5-difluorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(2,5-difluorophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,5-difluorophenyl)-1-butene depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the double bond can be targeted by electrophilic oxidizing agents, leading to the formation of epoxides or other oxygenated products.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Butene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Br (C2), 2,5-F₂Ph (C4) C₁₀H₉BrF₂ 247.08 Potential kinase inhibitor precursor
2-Bromo-4-(3,4-dichlorophenyl)-1-butene Br (C2), 3,4-Cl₂Ph (C4) C₁₀H₉BrCl₂ 296.90 Intermediate in organometallic synthesis
2-Chloro-4-(2,4-difluorophenyl)-1-butene Cl (C2), 2,4-F₂Ph (C4) C₁₀H₉ClF₂ 202.63 Lower reactivity due to Cl vs. Br
2-Chloro-4-(3,4-difluorophenyl)-1-butene Cl (C2), 3,4-F₂Ph (C4) C₁₀H₉ClF₂ 202.63 Altered regioselectivity in arylations

Key Observations:

Halogen Effects : Bromine (Br) in the target compound increases molecular weight by ~44.5 g/mol compared to chlorine (Cl) analogs, enhancing its leaving-group capability in substitution reactions .

Fluorine Substitution : The 2,5-difluorophenyl group in the target compound creates distinct electronic effects compared to 2,4- or 3,4-difluorophenyl analogs. The para-fluorine in 2,5-difluorophenyl may enhance steric accessibility for binding in kinase inhibitors, as seen in TRK kinase-targeting derivatives .

Reactivity : Brominated compounds generally exhibit higher reactivity in Suzuki-Miyaura couplings compared to chlorinated analogs due to better oxidative addition with palladium catalysts .

Research Findings and Implications

  • Synthetic Utility : The target compound’s bromine and fluorine substituents make it a versatile candidate for synthesizing fluorinated pharmaceuticals, particularly in oncology (e.g., TRK inhibitors) .
  • Regioselectivity : The position of fluorine atoms on the phenyl ring significantly impacts reaction outcomes. For example, 2,5-difluorophenyl derivatives may favor meta-substitution in electrophilic aromatic substitutions compared to 3,4-difluorophenyl analogs .
  • Stability: Fluorine’s electronegativity stabilizes the aromatic ring against oxidative degradation, enhancing the compound’s shelf life compared to non-fluorinated analogs .

Biological Activity

2-Bromo-4-(2,5-difluorophenyl)-1-butene is an organic compound with the molecular formula C10H9BrF2 and a molecular weight of approximately 247.08 g/mol. This compound features a bromine atom and a difluorophenyl group attached to a butene backbone, which significantly influences its chemical reactivity and potential biological activity. The ongoing research into its biological properties suggests promising applications in medicinal chemistry, particularly as a precursor for biologically active compounds.

The unique structure of this compound allows for specific interactions with biological targets. The presence of both bromine and fluorine atoms can affect the compound's reactivity and interactions with other molecules. This dual halogenation is notable as it may enhance the compound's pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive data is still limited. The following aspects highlight its potential biological relevance:

  • Medicinal Chemistry Applications : The compound is considered a potential precursor for synthesizing more complex biologically active molecules. Its structural features may facilitate specific interactions with enzymes or receptors involved in disease pathways.
  • Interaction Studies : Research has shown that compounds with similar structures can exhibit varying degrees of biological activity based on their functional groups and steric configurations. Understanding these interactions is crucial for assessing the viability of this compound as a pharmacological agent.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential:

  • Fluorinated Compounds : Research on fluorinated aromatic compounds has demonstrated their significant effects on biological systems, including antimicrobial and anticancer activities. For instance, compounds similar in structure have shown promising results in inhibiting cancer cell proliferation.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related brominated compounds suggest that they can interact with serum proteins, which may influence their therapeutic efficacy. Such studies are essential to understand how this compound might behave in biological systems.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
This compoundBromine and difluoro groups attached to butenePotential as a precursor for bioactive compounds
4-Bromo-2,6-difluoroanilineBromine and difluoro groups; amine compoundKnown for its antimicrobial properties
2-Chloro-4-(3-fluorophenyl)-1-buteneChlorine instead of bromineDifferent halogen affects reactivity
2-Bromo-4-(3-fluorophenyl)-1-buteneDifferent fluorinated phenyl groupVariation in substitution pattern affects properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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